molecular formula C14H16O4 B6220966 methyl 4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2763915-51-9

methyl 4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate

Cat. No. B6220966
CAS RN: 2763915-51-9
M. Wt: 248.3
InChI Key:
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Description

Methyl 4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate, also known as 4-Methyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid methyl ester, is a synthetic compound used in a variety of scientific applications. It is a colorless to pale yellow liquid with a slightly sweet odor. This compound is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.1.1]hexane-5-carboxylate.

Scientific Research Applications

Methyl 4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has been studied extensively for its potential applications in scientific research. It has been used as a model compound for the study of the structure and reactivity of natural products. It has also been used to study the mechanism of action of enzyme-catalyzed reactions. Additionally, it has been used as a starting material in the synthesis of novel compounds, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is not fully understood. However, it is believed to involve the formation of a carbanion intermediate, which is then attacked by a nucleophile. This reaction results in the formation of a new bond between the carbanion and the nucleophile.
Biochemical and Physiological Effects
Methyl 4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has been studied for its biochemical and physiological effects. It has been found to have antifungal, antibacterial, and anti-inflammatory properties. It has also been found to have antioxidant and anti-cancer properties. Additionally, it has been found to have neuroprotective and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

Methyl 4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is relatively expensive and can be difficult to obtain in large quantities. Additionally, it has a low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Methyl 4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has many potential applications in scientific research. Possible future directions include further investigation into its mechanism of action, its potential as an active pharmaceutical ingredient, and its potential as an agrochemical. Additionally, further research could be conducted into its potential applications in drug delivery systems, its potential as an antioxidant, and its potential to modulate the immune system. Furthermore, further research could be conducted into its potential to modulate the activity of enzymes, its potential to inhibit the growth of bacteria, and its potential to induce apoptosis in cancer cells.

Synthesis Methods

Methyl 4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is synthesized by a two-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with ethylenediamine in the presence of a base. This reaction produces 4-methyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid ethyl ester. The second step is the esterification of the acid with methanol, which produces the desired methyl ester.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate involves the reaction of 3-methoxyphenylacetic acid with ethyl chloroformate to form ethyl 3-methoxyphenylacetate. This intermediate is then reacted with 2,2-dimethoxypropane and p-toluenesulfonic acid to form the desired product.", "Starting Materials": [ "3-methoxyphenylacetic acid", "ethyl chloroformate", "2,2-dimethoxypropane", "p-toluenesulfonic acid" ], "Reaction": [ "Step 1: React 3-methoxyphenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-methoxyphenylacetate.", "Step 2: Add 2,2-dimethoxypropane and p-toluenesulfonic acid to the reaction mixture and heat under reflux to form the desired product, methyl 4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

2763915-51-9

Molecular Formula

C14H16O4

Molecular Weight

248.3

Purity

95

Origin of Product

United States

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